

BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor

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Compound of Interest

Compound Name: BMS-P5
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **BMS-P5**, a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details the compound's chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its evaluation.

Core Compound Properties

BMS-P5 is a selective, orally active inhibitor of PAD4.^[1] Its chemical structure and key properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone	[2]
CAS Number	1550371-22-6	[3]
Molecular Formula	C ₂₇ H ₃₂ N ₆ O ₂	[3]
Molecular Weight	472.6 g/mol	[3]
SMILES String	CN1C(C2=CC3=CC=CN=C3N2CC4CC4)=NC5=CC(C(N6--INVALID-LINK--N)C)=O)=CC(OC)=C15	[3]
InChI Key	PXJXCBYHGJEEJH-OXJNMPFZSA-N	[3]
Solubility	DMF: 20 mg/mL DMSO: 5 mg/mL Ethanol: 30 mg/mL	[3]

Mechanism of Action and Biological Activity

BMS-P5 functions as a highly selective inhibitor of PAD4, an enzyme critical for the process of citrullination. This post-translational modification, which converts arginine residues to citrulline, plays a key role in various physiological and pathological processes.

Potency and Selectivity

BMS-P5 exhibits potent inhibitory activity against human PAD4 while demonstrating significant selectivity over other PAD isoforms.

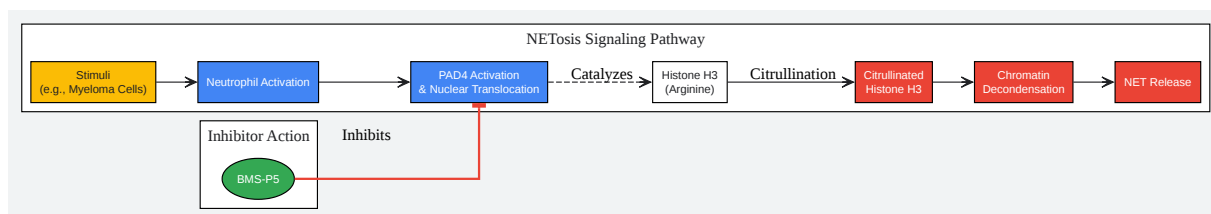
Target	IC ₅₀ (nM)	Reference(s)
PAD4	98	[1][2]
PAD1	>10,000	[3]
PAD2	>10,000	[3]
PAD3	>10,000	[3]

Inhibition of NETosis Signaling Pathway

The primary mechanism of action for **BMS-P5** is the disruption of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis.[4][5] NETosis is a unique form of cell death where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens.[6] In pathological contexts like cancer, NETs can promote tumor progression.[7][8]

PAD4 is essential for NETosis.[9] Upon neutrophil activation by various stimuli (e.g., inflammatory cytokines, pathogens, or cancer cells), PAD4 is activated and translocates to the nucleus.[3][9] There, it catalyzes the citrullination of histones, particularly histone H3.[10] This modification neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation—a prerequisite for NET release.[10]

BMS-P5 directly inhibits the enzymatic activity of PAD4, thereby preventing histone citrullination and blocking the downstream events of chromatin decondensation and NET release.[5][7]



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Caption: **BMS-P5** inhibits PAD4, blocking histone citrullination and subsequent NET release.

Experimental Protocols

The following sections detail methodologies for assessing the activity of **BMS-P5**.

PAD4 Enzyme Inhibition Assay

This assay measures the ability of **BMS-P5** to inhibit the enzymatic activity of recombinant human PAD4 using histone H3 as a substrate.

Materials:

- Recombinant human PAD4 enzyme
- Recombinant histone H3 protein (or synthetic histone peptides)[7]
- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT, 0.65 mM CaCl₂[7]
- **BMS-P5** (dissolved in DMSO)
- Detection reagent for citrulline (e.g., colorimetric methods)[11]
- 96-well assay plate

Procedure:

- Prepare serial dilutions of **BMS-P5** in Assay Buffer. Include a DMSO-only vehicle control.
- In a 96-well plate, add the PAD4 enzyme and the **BMS-P5** dilutions (or vehicle). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the histone H3 substrate to each well.
- Incubate the plate at 37°C for a specified duration (e.g., 15-60 minutes).[11]

- Stop the reaction (e.g., by adding EDTA to chelate Ca^{2+}).
- Quantify the amount of citrulline produced using a suitable colorimetric or fluorescence-based detection method.
- Calculate the percent inhibition for each **BMS-P5** concentration relative to the vehicle control and determine the IC_{50} value by fitting the data to a dose-response curve.

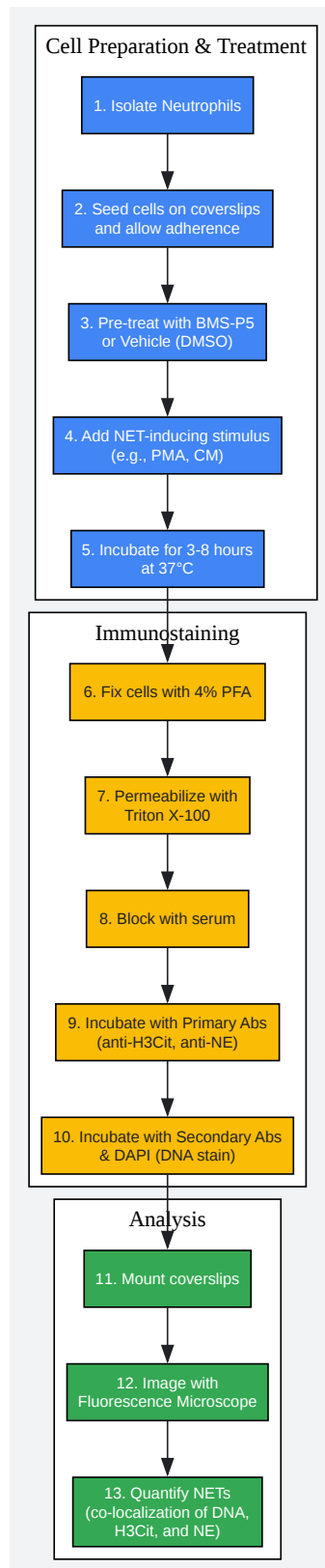
Cellular NET Formation Assay (Immunofluorescence)

This protocol describes the induction and visualization of NETs from isolated neutrophils and the assessment of **BMS-P5**'s inhibitory effect.

Materials:

- Isolated primary neutrophils (human or mouse)
- Culture medium (e.g., RPMI)
- NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Calcium Ionophore A23187, or conditioned medium from multiple myeloma cells).[\[4\]](#)[\[12\]](#)
- **BMS-P5** (dissolved in DMSO)
- Fixative: 4% Paraformaldehyde (PFA)
- Permeabilization Buffer: 0.5% Triton X-100 in PBS
- Blocking Buffer: 5% Donkey Serum in PBS
- Primary antibodies: Rabbit anti-citrullinated Histone H3 (H3Cit), Mouse anti-Neutrophil Elastase (NE)
- Secondary antibodies: Fluorescently-labeled anti-rabbit and anti-mouse IgG
- DNA stain: DAPI or Hoechst 33342
- Glass coverslips or imaging plates

Workflow:

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Caption: Workflow for assessing **BMS-P5**'s inhibition of NET formation via immunofluorescence.

Conclusion

BMS-P5 is a valuable research tool for investigating the role of PAD4 and NETosis in health and disease. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies.[1][3] Research has demonstrated its potential in the context of multiple myeloma by blocking tumor-induced NET formation and delaying disease progression in preclinical models.[4][7] The protocols and pathways described herein provide a framework for researchers to further explore the therapeutic potential of PAD4 inhibition.

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